molecular formula C32H33Cl2FN4O3 B10861409 4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid

4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid

Cat. No.: B10861409
M. Wt: 611.5 g/mol
InChI Key: JAOGFYSXDYNYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for DS69910557 involve multiple steps. The compound is synthesized through scaffold-hopping from a literature starting point . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

DS69910557 undergoes various chemical reactions, including:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Substitution: It can participate in substitution reactions, particularly involving its functional groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions vary depending on the desired reaction.

    Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

DS69910557 has several scientific research applications, including:

Mechanism of Action

DS69910557 exerts its effects by antagonizing the human parathyroid hormone receptor 1 (hPTHR1). This receptor is involved in the regulation of calcium homeostasis and bone metabolism. By inhibiting this receptor, DS69910557 can decrease plasma calcium concentration, making it useful in conditions like hyperparathyroidism and hypercalcemia .

Comparison with Similar Compounds

DS69910557 is unique due to its high potency and selectivity for parathyroid hormone receptor 1. Similar compounds include:

These compounds share some structural similarities and therapeutic targets but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C32H33Cl2FN4O3

Molecular Weight

611.5 g/mol

IUPAC Name

4-[[1-[4-(2,9-dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C32H33Cl2FN4O3/c1-31(2)28-26(13-21(34)15-36-28)25-12-5-20(33)14-27(25)39(30(31)42)24-10-8-23(9-11-24)38-17-32(35,18-38)16-37-22-6-3-19(4-7-22)29(40)41/h5,8-15,19,22,37H,3-4,6-7,16-18H2,1-2H3,(H,40,41)

InChI Key

JAOGFYSXDYNYSX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=N2)Cl)C3=C(C=C(C=C3)Cl)N(C1=O)C4=CC=C(C=C4)N5CC(C5)(CNC6CCC(CC6)C(=O)O)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.